molecular formula C16H21N3O2 B6576718 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide CAS No. 942697-82-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide

Cat. No.: B6576718
CAS No.: 942697-82-7
M. Wt: 287.36 g/mol
InChI Key: APYADEPORNBWLW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The ethoxybenzamide moiety can be introduced through a subsequent acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is unique due to the presence of both the pyrazole ring and the ethoxybenzamide moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other pyrazole derivatives .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its antitumor and antimicrobial properties.

  • Molecular Formula : C17H21N5O
  • Molecular Weight : 311.4 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps including the preparation of the pyrazole derivative and subsequent coupling with ethoxybenzamide. The detailed synthetic pathway is crucial for understanding its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The biological evaluation typically includes:

  • Cell Lines Tested : Commonly used cell lines include A549 (lung cancer), HCC827 (lung cancer), and MRC-5 (normal lung fibroblast).
  • Assay Types : Both two-dimensional (2D) and three-dimensional (3D) assays are employed to assess cytotoxicity and antiproliferative effects.

In a comparative study, the compound demonstrated varying degrees of effectiveness across different assays. For instance, it showed higher efficacy in 2D assays compared to 3D models, suggesting that the microenvironment plays a critical role in its activity .

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
MRC-5Not specifiedNot specified

The data indicates that while the compound is effective against cancer cell lines, it also affects normal cells (MRC-5), necessitating further optimization for selectivity .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Tested Organisms : Common strains include E. coli and S. aureus.

The mechanism of action appears to involve interaction with bacterial cell walls or metabolic pathways, although more detailed mechanistic studies are required to elucidate this aspect fully .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

  • Study on Antitumor Activity :
    • A group synthesized various pyrazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines.
    • Results showed that modifications at the pyrazole ring significantly influenced antitumor activity.
  • Antimicrobial Screening :
    • Compounds were screened against clinical isolates of E. coli and S. aureus, revealing significant inhibition zones compared to control groups.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-21-15-8-6-5-7-14(15)16(20)17-9-10-19-13(3)11-12(2)18-19/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYADEPORNBWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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